molecular formula C18H13O4P B008365 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide CAS No. 99208-50-1

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

Cat. No. B008365
CAS RN: 99208-50-1
M. Wt: 324.3 g/mol
InChI Key: KMRIWYPVRWEWRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related organophosphorus compounds typically involves one-pot reactions, starting with phenolic precursors, phosphorus trichloride, and a catalyst such as zinc to form chlorinated intermediates. These are further modified through nucleophilic substitution reactions involving aliphatic amines and oxidation processes under mild conditions, highlighting the versatility and efficiency of these synthetic routes (Ávila-Zárraga et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction analysis, demonstrating the formation of complex structures like trichloro and tetrachloro derivatives upon reaction with phosphorus pentachloride (Mironov et al., 2008).

Chemical Reactions and Properties

Chemical modifications, such as arylation and alkylation, at the phosphorus atom of similar dibenzo[c,e][1,2]oxaphosphinine oxides have been achieved, showcasing the compound's reactivity towards both electron-donor and electron-acceptor substituents under palladium or nickel catalysis (Beletskaya et al., 2004).

Physical Properties Analysis

Investigations into the physical properties, including spectral analysis through NMR and quantum chemical calculations, have provided insights into the compound's structure and stability. These studies help in the quick assignment of NMR spectroscopic data for similar compounds and extrapolation to other organophosphorus compounds in general (Wagner et al., 2012).

Chemical Properties Analysis

The synthesis of derivatives showcases the chemical versatility of this compound class, with variations in substituents leading to significant changes in chemical behavior. This adaptability is further highlighted by the antimicrobial activity observed in some derivatives, indicating the potential for varied applications beyond the initial chemical interest (Kumar et al., 2001).

Scientific research applications

  • Organic Synthesis and Catalysis: This compound is useful in the one-pot synthesis of alkylamine derivatives, which have potential applications in organic synthesis and catalysis (Ávila-Zárraga et al., 2017).

  • Synthesis of New Compounds: Arylation and alkylation of 6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide are employed in synthesizing new compounds (Beletskaya et al., 2004).

  • Production of Oxaphosphine-based Polymers: The synthesized compounds have applications in chemical research, particularly in the production of oxaphosphine-based polymers (Mironov et al., 2008).

  • Chemical Research Applications: The synthesis of hydroxyalkyl and hydroxyaralkyl derivatives has been used in various scientific research applications (Yamada et al., 1990).

  • Study of Molecular Oxygen Sensitivity: The discotic 2,4,7,9-tetraaryl-6H-dibenzo[c,e][1,2]thiazine derivative is used for generating stable radicals and studying their sensitivity to molecular oxygen (Sienkowska et al., 2007).

  • Flame Retardancy: Several studies show that DOPO-based derivatives improve the flame retardancy of various materials, such as epoxy resin, by enhancing crosslinking reactions and increasing char yield at high temperatures (Wang et al., 2019).

  • Antibacterial and Antifungal Activity: Certain derivatives possess significant antibacterial and antifungal activity (Kumar et al., 2001).

  • Low Cytotoxicity Flame Retardants: EDA-DOPO, a DOPO-based derivative, has shown superior flame retardation properties with low cytotoxicity, making it a candidate for replacing currently used flame retardants (Hirsch et al., 2016).

properties

IUPAC Name

2-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13O4P/c19-12-9-10-15(20)18(11-12)23(21)17-8-4-2-6-14(17)13-5-1-3-7-16(13)22-23/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRIWYPVRWEWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548353
Record name 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

CAS RN

99208-50-1
Record name 2-(6-Oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99208-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide
Source European Chemicals Agency (ECHA)
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Record name 6-(2, 5-Dihydroxyphenyl)-6H-dibenz [c, e] [1, 2] oxaphosphorine-6-oxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Reactant of Route 5
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Reactant of Route 6
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

Citations

For This Compound
5
Citations
S Wagner, M Rakotomalala, F Chesneau… - … , Sulfur, and Silicon …, 2012 - Taylor & Francis
Organophosphorus compounds such as 6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide (DOPO, 1) and its derivatives are important and versatile compounds for a broad field of …
Number of citations: 12 www.tandfonline.com
CSR Gangireddy, X Wang, Y Kan, L Song… - Polymer …, 2019 - Wiley Online Library
A novel and highly effective flame retardant (FR), DOPO‐TPMP oligomer, was synthesized by a simple condensation of 4‐(hydroxymethyl)‐2,6,7‐trioxa‐1‐phosphabicyclo[2.2.2]octane‐…
Number of citations: 20 onlinelibrary.wiley.com
H Wang, S Wang, X Du, Z Du, H Wang… - Journal of Applied …, 2020 - Wiley Online Library
A novel flame‐retardant DHTBN (hydroxyl‐terminated polybutadiene acrylonitrile modified with DOPO) with phosphorus‐containing pendant groups is synthesized based on addition …
Number of citations: 13 onlinelibrary.wiley.com
S Chang, X Zhou, Z Xing, T Tu - Journal of colloid and interface science, 2017 - Elsevier
The empirical polarity parameter E T (30) was determined for polyethylene terephthalate (PET) fiber and five phosphorus flame retardants by UV–Vis absorption spectrum of …
Number of citations: 19 www.sciencedirect.com
BK Kandola, F Magnoni… - Journal of Vinyl and …, 2022 - Wiley Online Library
Owing to their high versatility from chemical and processing perspectives and hence their capability of being tailored for required properties, epoxy resins are used in a wide range of …

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